4-(Ethenyloxy)pent-1-yne

Description

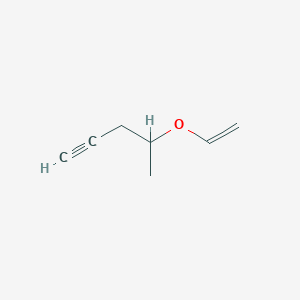

4-(Ethenyloxy)pent-1-yne is an aliphatic compound featuring a terminal alkyne group (C≡CH) and an ethenyloxy (vinyl ether) moiety at the fourth carbon of a pentane chain. Its molecular formula is C₇H₁₀O, with a molar mass of 110.15 g/mol.

Properties

CAS No. |

18669-07-3 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

IUPAC Name |

4-ethenoxypent-1-yne |

InChI |

InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3 |

InChI Key |

IPKYBZWJAKIENH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#C)OC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.

Substitution: The ether group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.

Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted ethers.

Scientific Research Applications

4-(Ethenyloxy)pent-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .

Comparison with Similar Compounds

Aromatic Alkynes: 1-Eth-1-ynyl-4-(pentyloxy)benzene

Molecular Formula : C₁₃H₁₆O

Structure : Contains a phenyl ring substituted with a pentyloxy chain and a terminal alkyne.

Key Differences :

- The aromatic ring introduces conjugation, enhancing stability compared to the aliphatic backbone of 4-(Ethenyloxy)pent-1-yne.

- Reactivity: The terminal alkyne in the aromatic compound participates in Sonogashira coupling for aryl-alkyne bond formation, whereas the aliphatic alkyne in this compound may favor addition reactions (e.g., hydrohalogenation) .

| Property | This compound | 1-Eth-1-ynyl-4-(pentyloxy)benzene |

|---|---|---|

| Backbone | Aliphatic | Aromatic |

| Functional Groups | Alkyne, ether | Alkyne, ether, phenyl |

| Applications | Polymer precursors | Organic synthesis intermediates |

Fluorinated Polymers with Ethenyloxy Groups

Examples: Polymers containing 4-(ethenyloxy)-1-butanol, chlorotrifluoroethene, and ethoxyethene . Key Differences:

- Fluorinated polymers exhibit high thermal stability and chemical resistance due to C-F bonds, unlike non-fluorinated this compound.

- Reactivity: The ethenyloxy group in fluorinated polymers undergoes radical polymerization, whereas this compound may participate in cycloaddition or nucleophilic reactions at the alkyne .

Oxygen-Containing Alkynes: Ethyl Pent-4-enoate

Molecular Formula : C₇H₁₂O₂

Structure : An ester with a double bond at the fourth position.

Key Differences :

Thioester Analogues: S-Pent-4-yn-1-yl Ethanethioate

Molecular Formula : C₇H₁₀OS

Structure : A thioester with a terminal alkyne.

Key Differences :

- The sulfur atom in the thioester increases nucleophilicity compared to the oxygen ether in this compound.

- Solubility: S-Pent-4-yn-1-yl Ethanethioate dissolves in polar aprotic solvents (e.g., dichloromethane), similar to this compound due to the ether’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.